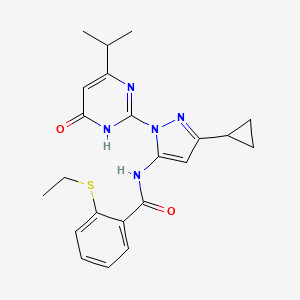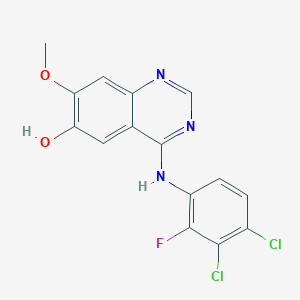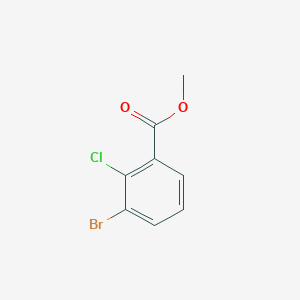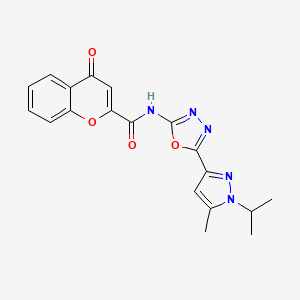
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate, also known as DMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol.
作用机制
The mechanism of action of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been found to be stable under various conditions, making it suitable for use in various assays. However, one of the limitations of using Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate. One area of research is the development of more efficient synthesis methods to increase the yield of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate. Another area of research is the development of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate and its potential applications in other fields of research.
合成方法
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate can be synthesized using various methods, including the reaction of 4-(dimethylamino)benzaldehyde with glycidyl methyl ether in the presence of a catalyst. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with epichlorohydrin in the presence of a base. The yield of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate obtained from these methods ranges from 40-60%.
科学研究应用
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-4-8(12(14)15-3)6-9(10)11-7-16-11/h4-6,11H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANNDSKSUFPNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2620926.png)
![N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2620928.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)




![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)


